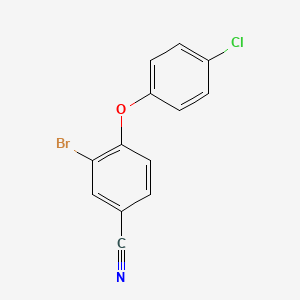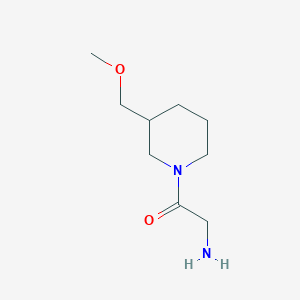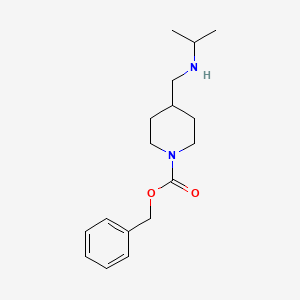![molecular formula C7H3BrF3N3 B1375361 8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1379344-24-7](/img/structure/B1375361.png)
8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the molecular formula C7H3BrF3N3 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of “this compound” includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The compound also contains a bromine atom and a trifluoromethyl group .Scientific Research Applications
Synthesis Techniques and Structural Analysis :
- Triazolopyridines, including variants like 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, were synthesized using N-Chlorosuccinimide (NCS) for hydrazones under mild conditions. Their structures were characterized through various methods like NMR, FTIR, MS, and X-ray diffraction (El-Kurdi et al., 2021).
Antifungal Activity :
- Some derivatives of triazolopyridines, like 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines, have shown weak antifungal activity. These were synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate using microwave irradiation (Yang et al., 2015).
Ring Rearrangement and Diversification :
- The 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, similar in structure to the compound of interest, can undergo ring isomerization and be converted into 1,2,4-triazolo[1,5-c]pyrimidines. Their halogen functionalities make them versatile for synthetic diversification through various reactions (Tang et al., 2014).
Herbicidal Activity :
- Compounds like N-aryl[1,2,4]triazolo[1,5-a]pyridine derivatives have demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
properties
IUPAC Name |
8-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-2-1-3-14-5(4)12-13-6(14)7(9,10)11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIVOKNEFFJOKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)F)C(=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

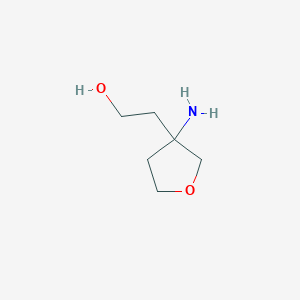
![1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375279.png)
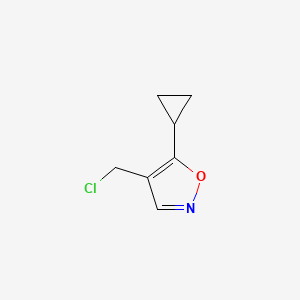
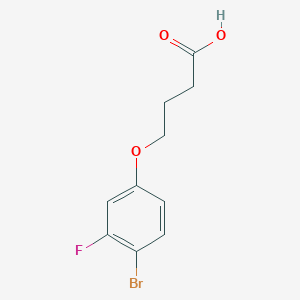

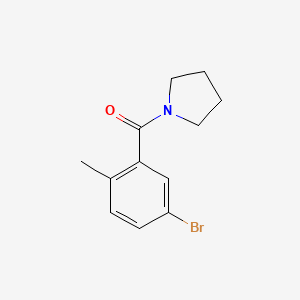
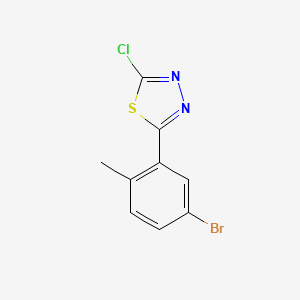
![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1375287.png)

![1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1375289.png)
![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1375292.png)
